2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide
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Description
The compound “2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including two oxazole rings, an amide group, and a sulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two oxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom . The amide group (-CONH2) is a common functional group in organic chemistry, and the sulfamoyl group (-SO2NH2) is a type of sulfonamide .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. Oxazoles can participate in a variety of reactions, including nucleophilic substitutions and additions . The amide and sulfamoyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of polar functional groups like the amide and sulfamoyl groups could influence its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-[4-[2-(4-sulfamoylphenyl)ethylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c1-10-8-13(22-28-10)16(24)21-17-20-14(9-27-17)15(23)19-7-6-11-2-4-12(5-3-11)29(18,25)26/h2-5,8-9H,6-7H2,1H3,(H,19,23)(H2,18,25,26)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETZVQFIGDMDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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